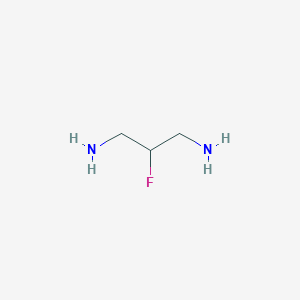
2-Fluoropropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoropropane-1,3-diamine is a chemical compound with a variety of properties and potential applications .
Synthesis Analysis
The synthesis of 2-Fluoropropane-1,3-diamine involves several steps. The diethyl malonate as substrate first reacted with the fluorination reagent of selectfluor to get the first intermediate 2,2-difluoro-diethyl-malonate (DFDEM), and then the DFDEM was amidated by ammonia water to prepare the second intermediate 2,2-difluoro-malonamide (DFMA). Lastly, the resulting DFMA was reduced via boron hydride (BH3) to obtain the final product DFPDA .Molecular Structure Analysis
The molecular structure of 2-Fluoropropane-1,3-diamine can be represented by the InChI code: 1S/C3H9FN2.2ClH/c4-3(1-5)2-6;;/h3H,1-2,5-6H2;2*1H .Safety and Hazards
2-Fluoropropane-1,3-diamine has several safety considerations. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Direcciones Futuras
While specific future directions for 2-Fluoropropane-1,3-diamine were not found in the search results, it is worth noting that diamines are significant motifs in natural products and serve as building blocks in synthetic organic chemistry . Therefore, it is likely that future research will continue to explore the synthesis and applications of such compounds.
Relevant Papers Several papers were found that discuss compounds similar to 2-Fluoropropane-1,3-diamine. These include a paper discussing new fluorine-containing diamine monomers for potentially improved polyimides , a paper on the synthesis, antiproliferative activity, and 3D-QSAR modeling of 6,N2-Diaryl-1,3,5-triazine-2,4-diamines , and a paper on the copper-catalyzed 1,3-aminoazidation of arylcyclopropanes .
Propiedades
IUPAC Name |
2-fluoropropane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9FN2/c4-3(1-5)2-6/h3H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQUTKBUDACTOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoropropane-1,3-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromobenzo[d]isothiazole](/img/structure/B179808.png)

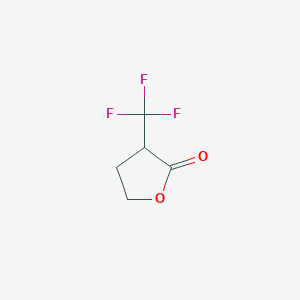
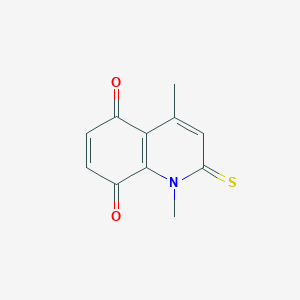
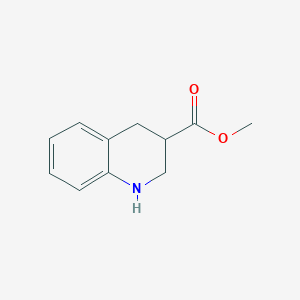

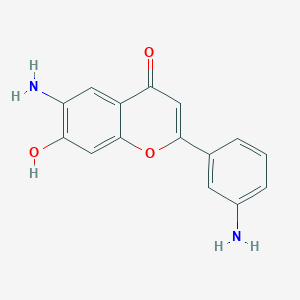
amine](/img/structure/B179824.png)
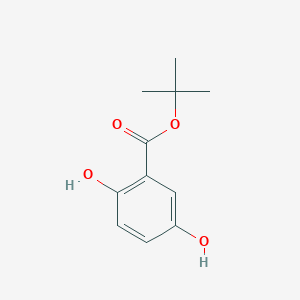

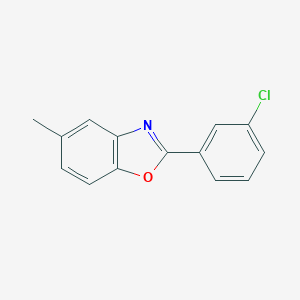
![Imidazo[1,2-a]pyridine-3-sulfonic acid](/img/structure/B179839.png)
